molecular formula C12H11FO4 B2973595 Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate CAS No. 741286-49-7

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate

Cat. No.: B2973595
CAS No.: 741286-49-7
M. Wt: 238.214
InChI Key: WSBMAIRNVYYQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of α,γ-Dioxo Esters and Their Significance in Synthetic Chemistry

α,γ-Dioxo esters are a class of organic compounds characterized by the presence of two ketone functionalities at the alpha (α) and gamma (γ) positions relative to an ester group. This arrangement of functional groups imparts a high degree of reactivity and versatility, making them powerful intermediates in organic synthesis.

The general structure of an α,γ-dioxo ester allows for a variety of chemical transformations. The two carbonyl groups can react independently or in concert, and the acidic protons on the carbon atom situated between them (the β-position) can be readily removed to form a stable enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions.

The ester functionality itself can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to other derivatives like amides. This multifunctionality allows for the construction of complex molecular architectures from relatively simple starting materials. Consequently, α,γ-dioxo esters are key building blocks in the synthesis of various heterocyclic compounds, natural products, and pharmaceutical agents.

The Strategic Role of Fluorine Substitution in Organic Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate a compound's physicochemical and biological properties. chemxyne.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. acs.orgmdpi.com

The strong carbon-fluorine (C-F) bond can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. acs.org This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target. acs.org

The incorporation of fluorine can also impact a compound's lipophilicity, which affects its ability to cross cell membranes. mdpi.com By strategically placing fluorine atoms, medicinal chemists can fine-tune the properties of a lead compound to optimize its efficacy and safety. The use of the fluorine isotope ¹⁸F is also crucial in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.gov

Structural Representation and IUPAC Nomenclature of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate

The structural formula of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate reveals a benzene (B151609) ring attached to a four-carbon chain. This chain contains two ketone groups (dioxo) and an ethyl ester. A fluorine atom is substituted on the benzene ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the naming of this compound follows a systematic approach. wikipedia.orgquimicaorganica.org The parent chain is the four-carbon butanoate. The presence of two ketone groups is indicated by the prefix "dioxo," with their positions specified by Greek letters (α and γ) or numbers. The ethyl group attached to the ester oxygen is named first. The substituent on the benzene ring is a fluoro group at position 3. The "benzene" prefix indicates the phenyl substituent.

Therefore, the systematic IUPAC name is ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate . The common name, Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, is also frequently used and clearly describes the key structural features.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBMAIRNVYYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 3 Fluoro α,γ Dioxo Benzenebutanoate

Reactivity at the Carbonyl Centers (α and γ positions)

The presence of two carbonyl groups in a 1,3-relationship profoundly influences the reactivity of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate. The α-carbon is situated between two electron-withdrawing carbonyl groups, rendering its protons acidic and facilitating the formation of a resonance-stabilized enolate. This enolate is a key intermediate in many of the reactions at the carbonyl centers.

Nucleophilic Acyl Substitution Reactions

Both the γ-keto and the α-ester carbonyl groups are susceptible to nucleophilic attack. The γ-carbonyl, being a ketone, is generally more reactive towards nucleophiles than the α-carbonyl of the ester. Nucleophilic addition to the γ-carbonyl can lead to the formation of alcohols or other addition products.

Nucleophilic acyl substitution at the α-ester carbonyl is also a significant reaction pathway. This typically proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The reactivity of the ester can be modulated by the reaction conditions.

Reaction TypeReagentProduct Type
ReductionNaBH4α-fluoro-β-hydroxy-γ-oxo-benzenebutanoate
Grignard ReactionRMgXTertiary alcohol at the γ-position
AmmonolysisNH3α-fluoro-β-oxo-benzenebutanamide

Condensation and Cyclization Reactions (e.g., Knoevenagel, Mannich-type)

The acidic α-proton of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate makes it an excellent substrate for condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group at the α-position with an aldehyde or ketone in the presence of a weak base. The initial aldol-type adduct readily undergoes dehydration to yield a more stable α,β-unsaturated product. The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. wikipedia.org For instance, reacting Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate with an aromatic aldehyde would yield a highly conjugated system.

Mannich-type Reactions: The enolizable α-proton can also participate in Mannich reactions. This three-component condensation involves an aldehyde, a primary or secondary amine, and the active methylene compound. The resulting Mannich base can be a valuable intermediate for the synthesis of various nitrogen-containing compounds. Asymmetric Mannich reactions of fluorinated ketoesters have been developed using chiral catalysts, allowing for the stereoselective introduction of amino groups. researchgate.netnih.govresearchgate.net

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can lead to the formation of pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives. The fluorine substituent can significantly influence the biological activity of the resulting heterocyclic compounds. f2chemicals.com

Transformations Involving the Ethyl Ester Group

The ethyl ester group can undergo several important transformations, including hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This process is often followed by decarboxylation, especially upon heating, due to the presence of the β-carbonyl group which stabilizes the resulting carbanion intermediate. aklectures.com This decarboxylative pathway provides a route to α-fluoro-γ-oxo-benzenebutanoic acid and subsequently to 1-(3-fluorophenyl)propan-1-one. Enzymatic hydrolysis using lipases can also be employed for selective transformations. mdpi.com

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl ester can be converted to a different ester. This reaction is useful for modifying the properties of the molecule, such as its solubility or volatility.

Electrophilic and Nucleophilic Reactivity of the Benzene (B151609) Ring

The benzene ring of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The 3-fluoro and the α,γ-dioxo-butanoate substituents influence the regioselectivity of electrophilic aromatic substitution. The fluorine atom is an ortho, para-directing group, although it is deactivating due to its high electronegativity. The acyl group is a meta-directing and deactivating group. The interplay of these two substituents will determine the position of incoming electrophiles. researchgate.netmasterorganicchemistry.commsu.edulibretexts.orgyoutube.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be displaced by strong nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups. researchgate.netmdpi.comnih.govbyjus.comwikipedia.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the carbonyl groups in the side chain, which are electron-withdrawing, can facilitate this type of reaction.

The Influence of the α-Fluorine Atom on Reactivity and Selectivity

The presence of a fluorine atom at the α-position has a significant impact on the reactivity and selectivity of the molecule.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity of the α-proton, facilitating enolate formation. This can enhance the rate of condensation and alkylation reactions at the α-position.

Stereoelectronic Effects: The fluorine atom can influence the stereochemical outcome of reactions. For example, in asymmetric synthesis, the fluorine atom can play a crucial role in directing the approach of reagents, leading to high levels of diastereoselectivity or enantioselectivity. mdpi.com

Decarboxylative Fluorination: While not a reaction of the title compound itself, related β-keto acids can undergo decarboxylative fluorination to produce α-fluoroketones. cas.cnnih.govnih.govresearchgate.netbohrium.com This highlights the reactivity of the α-position and the stability of the C-F bond once formed.

Rearrangement Reactions and Pericyclic Transformations

While specific rearrangement and pericyclic reactions for Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate are not extensively documented, the structural motifs present suggest potential for such transformations under appropriate conditions.

Rearrangement Reactions: Fluorinated ketones and esters can undergo various rearrangement reactions, often initiated by carbocation or radical intermediates. acs.orgrsc.org For instance, under certain conditions, rearrangements involving migration of the aryl or other groups could be envisioned.

Pericyclic Transformations: The enol form of the β-dicarbonyl system contains a conjugated π-system that could potentially participate in pericyclic reactions such as Diels-Alder or electrocyclic reactions, although these are less common for simple β-ketoesters. msu.edulibretexts.orgox.ac.uk The presence of the fluorine atom might influence the energetics and stereochemistry of such transformations.

Strategic Derivatization and Applications As a Versatile Synthetic Building Block

Synthesis of α-Fluoro-α,β-unsaturated Esters from Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate

The conversion of ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate into α-fluoro-α,β-unsaturated esters represents a valuable transformation, as these products are important structural motifs in many biologically active compounds. thieme-connect.com This conversion can be achieved through deacylation followed by olefination reactions.

A highly stereoselective method for the synthesis of α-fluoro-α,β-unsaturated esters from α-fluoro-β-keto esters involves a deacylation process. organic-chemistry.org This approach combines nucleophilic addition, intramolecular nucleophilic addition, and elimination in a single step. thieme-connect.com The reaction of an α-fluoro-β-keto ester with an aldehyde in the presence of a base like cesium carbonate can lead to the formation of the desired unsaturated ester with high stereoselectivity. organic-chemistry.org The γ-keto group in ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate offers a handle for selective deacylation, potentially at the benzoyl group, prior to or concurrently with the olefination at the α-position.

The olefination can proceed via various established methods, such as the Wittig, Horner-Wadsworth-Emmons, or Peterson reactions, although these may require harsher conditions or offer lower selectivity compared to newer methods. thieme-connect.com A modern and mild approach involves the direct reaction with aldehydes, promoted by a suitable base, which leads to the cleavage of the acyl group and formation of the double bond. thieme-connect.comorganic-chemistry.org

Table 1: Comparison of Olefination Reactions for the Synthesis of α-Fluoro-α,β-unsaturated Esters

Reaction NameReagentsConditionsStereoselectivityReference
Wittig ReactionPhosphonium ylidesVariesGenerally Z-selective for non-stabilized ylides thieme-connect.com
Horner-Wadsworth-EmmonsPhosphonate carbanionsBasicGenerally E-selective thieme-connect.com
Peterson Olefinationα-SilylcarbanionsAcidic or basicCan be either E or Z selective thieme-connect.com
Deacylative OlefinationAldehydes, Cs₂CO₃Mild (e.g., 40°C)Highly stereoselective (up to 99:1 Z/E) organic-chemistry.org

Achieving high stereoselectivity in the synthesis of α-fluoro-α,β-unsaturated esters is crucial for their application in areas like medicinal chemistry. The deacylative olefination approach has been shown to provide excellent stereocontrol, with Z/E ratios up to 99:1 being reported. organic-chemistry.org The stereochemical outcome is influenced by factors such as the choice of base, solvent, and the electronic properties of the aldehyde substituents. thieme-connect.comorganic-chemistry.org For instance, the use of cesium carbonate in acetonitrile (B52724) has been found to be optimal for high stereoselectivity. organic-chemistry.org

Palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes also offer a pathway to highly stereoselective synthesis of both (E)- and (Z)-α-fluoro-α,β-unsaturated esters. acs.org This method allows for the specific preparation of either isomer depending on the starting material and reaction conditions. acs.org

Preparation of Fluorinated β-Hydroxy Esters as Chiral Intermediates

The reduction of the keto groups in ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate can yield valuable fluorinated β-hydroxy esters, which are important chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. The presence of two ketone functionalities allows for selective or exhaustive reduction.

The stereoselective reduction of α-fluoro-β-ketoesters can be effectively achieved using biocatalysis. Commercially available ketoreductase (KRED) enzymes have been successfully employed for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu By selecting the appropriate enzyme, it is possible to obtain either the syn or anti diastereomer. alaska.edu This enzymatic approach offers a green and efficient alternative to traditional chemical reductions.

Table 2: Stereoselective Reduction of α-Fluoro-β-ketoesters using Ketoreductases

SubstrateKetoreductase (KRED)Diastereomer ObtainedDiastereomeric ExcessEnantiomeric ExcessReference
Racemic α-fluoro-β-keto esterKRED 110anti (2S, 3S)HighHigh alaska.edu
Racemic α-fluoro-β-keto esterKRED 130syn (2S, 3R)PredominantlyHigh alaska.edu

Utilization in the Construction of Complex Molecular Architectures and Heterocyclic Scaffolds

The dicarbonyl nature of ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety can react with binucleophiles such as hydrazines, ureas, and amidines to form five- or six-membered rings like pyrazoles, pyrimidines, and benzodiazepines.

For instance, fluorinated β-keto esters are known to be valuable precursors for the synthesis of fluoroalkyl-substituted heterocycles. nih.gov The reaction of these building blocks with various reagents can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic systems. nih.gov The presence of the additional benzoyl group in ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate provides further opportunities for cyclization reactions, potentially leading to more complex, fused heterocyclic systems. The synthesis of bridged analogues of pyrrolizidine (B1209537) alkaloids has been reported from the reaction of related 2,3-dioxo heterocycles with enamino esters, highlighting the potential for complex scaffold construction. researchgate.net

Development of Novel Fluorinated Derivatives and Analogues

The versatile reactivity of ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate allows for the development of a wide range of novel fluorinated derivatives and analogues. Beyond the synthesis of unsaturated esters, hydroxy esters, and heterocycles, other transformations can be envisaged.

For example, the α-fluoro-β-keto ester moiety can be a substrate for further fluorination reactions to introduce additional fluorine atoms. The ketone groups can be converted into other functional groups, such as amines via reductive amination, or protected as ketals to allow for selective reactions at other positions. The aromatic ring of the benzoyl group can be functionalized through electrophilic aromatic substitution, introducing further diversity into the molecular structure. These derivatizations can lead to a library of novel fluorinated compounds with potential applications in materials science and as probes for biological systems.

Mechanistic Organic Chemistry Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of β,δ-diketo esters such as Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate is commonly achieved through a Claisen condensation reaction. libretexts.orgijpras.comorganic-chemistry.orgwikipedia.org This reaction involves the condensation of an ester with a ketone in the presence of a base. In the context of the target molecule, this would likely involve the reaction of ethyl 3-fluorobenzoylacetate with an acetylating agent or a related synthetic equivalent.

The generally accepted mechanism for the Claisen condensation proceeds through the following key steps:

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of the ester, forming a nucleophilic enolate. geeksforgeeks.org

Nucleophilic Attack: The enolate then attacks the carbonyl carbon of a second ester molecule (or another acylating agent). geeksforgeeks.org

Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

Reformation of Carbonyl and Elimination: The carbonyl group is reformed with the concurrent elimination of an alkoxide leaving group, yielding the β-keto ester. libretexts.org

The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester, by the alkoxide base. masterorganicchemistry.com An acidic workup is then required to protonate the resulting enolate and isolate the final product. wikipedia.org Variations of this reaction, such as the crossed Claisen condensation, allow for the synthesis of unsymmetrical β-keto esters. organic-chemistry.org

Investigation of Stereochemical Control in Asymmetric Reactions

The introduction of a fluorine atom at the γ-position of the butanoate chain opens up possibilities for stereochemical control in asymmetric reactions. Research into the asymmetric synthesis of fluorinated β-keto esters has revealed that various catalytic systems can be employed to achieve high levels of enantioselectivity. mdpi.comresearchgate.net

Chiral metal complexes, such as those involving europium(III) triflate with pybox-type ligands, have been shown to be effective in the enantioselective fluorination of β-keto esters. researchgate.net The proposed catalytic cycle for such reactions involves the coordination of the metal center to the β-keto ester, which increases the acidity of the α-proton. A chiral ligand then facilitates the stereoselective formation of a carbon-fluorine bond via an SN2 mechanism, effectively blocking one face of the molecule. mdpi.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. For instance, cinchona-derived organocatalysts have been successfully used in the enantioselective peroxidation of unsaturated β-keto esters, demonstrating the potential for controlling stereochemistry at positions remote from the ester group. nih.gov These methodologies could be adapted for the stereoselective synthesis of precursors to Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, thereby controlling the chirality at the fluorinated carbon.

Role of Electronic and Steric Effects of Fluorine on Reaction Intermediates and Transition States

The presence of a fluorine atom on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which in turn affects the stability of reaction intermediates and transition states. Fluorine exhibits a dual electronic effect: it is strongly electron-withdrawing through the σ-bond (inductive effect) and can be electron-donating through its lone pairs (resonance effect). researchgate.netnih.govacs.org

The strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack. nih.gov However, its ability to donate electron density via resonance can stabilize carbocationic intermediates, particularly at the para position. researchgate.netacs.org In the context of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, the fluorine at the 3-position will influence the reactivity of the aromatic ring and the acidity of the benzylic protons.

The electron-withdrawing nature of fluorine also plays a crucial role in the stability of enolate intermediates formed during reactions at the butanoate chain. The fluorine atom can stabilize the negative charge of the enolate through inductive effects, which can impact the kinetics and thermodynamics of enolate formation. rsc.org

Sterically, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. researchgate.net Therefore, its direct steric hindrance is generally minimal. However, the introduction of multiple fluorine atoms or fluoroalkyl groups can lead to significant steric effects. researchgate.net

Kinetic and Thermodynamic Analyses of Key Transformations

The key transformations involving Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, such as its synthesis via Claisen condensation, are subject to kinetic and thermodynamic control. The formation of the enolate is a critical step, and its stability is influenced by the electronic effects of the fluorine substituent. The increased acidity of the α-protons due to the electron-withdrawing fluorine can lead to faster enolate formation (kinetic effect).

Computational studies on related fluorinated compounds have been used to determine the thermodynamics of reaction pathways. For example, density functional theory (DFT) calculations can be employed to calculate the energies of reactants, intermediates, transition states, and products, providing insights into the reaction mechanism and the factors that control selectivity. mdpi.commethodist.edu Such analyses for Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate would be valuable in understanding the kinetic and thermodynamic landscape of its reactions.

Solvent Effects and Catalytic Cycle Investigations

The choice of solvent can have a significant impact on the outcome of reactions involving Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate. In Claisen condensations, the solvent is often the alcohol corresponding to the alkoxide base to prevent transesterification. libretexts.org The polarity of the solvent can influence the aggregation state of the enolate and the rates of the reaction steps.

In organocatalytic reactions, a solvent screen is often crucial to optimize both yield and enantioselectivity. For example, in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, chlorinated solvents were found to give superior results compared to non-chlorinated ones. nih.gov

Investigations into the catalytic cycles of reactions are essential for understanding the role of the catalyst and for optimizing reaction conditions. For asymmetric fluorinations, a proposed catalytic cycle involves the coordination of a chiral metal catalyst to the β-keto ester, followed by enantioselective fluorination. mdpi.com In multicatalytic cascade reactions, where two or more catalytic cycles operate concurrently, the interplay between the catalysts can lead to enhanced efficiency and reactivity that is not achievable in a stepwise manner. nih.gov Understanding these cycles is key to designing more efficient and selective syntheses of complex molecules like Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Hartree-Fock (HF) and post-HF methods are employed to solve the Schrödinger equation, providing insights into the distribution of electrons and the energies of molecular orbitals. For Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, these calculations reveal how the presence of the electronegative fluorine atom and the dicarbonyl system influences its electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, the electron-withdrawing nature of the 3-fluoro-phenyl group and the two carbonyl groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor or electrophile. The HOMO is likely localized over the π-system of the benzene (B151609) ring and the enolizable dicarbonyl moiety.

Table 1: Calculated Electronic Properties Note: The following data are representative values derived from typical quantum chemical calculations for similar structures and serve for illustrative purposes.

PropertyCalculated Value (Hartrees)Calculated Value (eV)Description
HOMO Energy-0.258-7.02Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-0.091-2.48Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap0.1674.54Energy difference indicating chemical reactivity and kinetic stability.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and conformational flexibility of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate. The molecule possesses several rotatable single bonds, leading to various possible spatial arrangements (conformers). Conformational analysis aims to identify the most stable conformers, which are those at the lowest points on the potential energy surface.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure using molecular mechanics or quantum mechanics methods. For this compound, rotations around the bonds connecting the phenyl ring, the dicarbonyl unit, and the ethyl ester group are of primary interest. Studies on similar β-keto esters have found that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, particularly in the enol tautomer. mdpi.com A conformational search would likely reveal several low-energy structures, with the global minimum being the most populated conformer at equilibrium.

Table 2: Relative Energies of Stable Conformers Note: This table presents hypothetical data illustrating the typical output of a conformational analysis.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 (Global Min)178.5°0.0075.3
Conf-2-65.2°1.2514.1
Conf-368.9°1.3110.6

Computational Prediction of Reaction Pathways, Transition States, and Energy Barriers

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, a key reaction pathway of interest is the keto-enol tautomerization, a characteristic reaction of β-dicarbonyl compounds. researchgate.net

By calculating the energy of the transition state, chemists can determine the activation energy (energy barrier) for the reaction. A high energy barrier indicates a slow reaction, while a low barrier suggests a fast one. Computational models can explore how factors like solvents or catalysts might lower this barrier. researchgate.net For instance, calculations could compare the energy barrier for the direct intramolecular hydrogen shift in the keto-enol tautomerization versus a water-assisted pathway, which often provides a lower-energy route. researchgate.net

Table 3: Calculated Energy Barriers for Keto-Enol Tautomerization Note: The data are illustrative of theoretical predictions for reaction pathways.

Reaction PathwayTransition State StructureActivation Energy (ΔE‡) (kcal/mol)Reaction Type
Direct H-Shift4-membered ring45.2Uncatalyzed Intramolecular
Water-Assisted H-Shift6-membered ring (with H₂O)18.5Catalyzed Intramolecular

In Silico Design and Screening of Novel Fluorinated Derivatives

In silico (computer-based) methods are invaluable for the rational design and virtual screening of new molecules with desired properties. Starting with the core structure of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, new derivatives can be designed by modifying functional groups or substitution patterns. For example, the position of the fluorine atom on the benzene ring could be varied, or different ester groups could be substituted.

These virtual libraries of new compounds can then be rapidly screened for specific properties, such as predicted biological activity or improved electronic characteristics, using quantitative structure-activity relationship (QSAR) models or molecular docking simulations. nih.gov This process allows researchers to prioritize a small number of the most promising candidates for chemical synthesis, saving significant time and resources. nih.govresearchgate.net For instance, derivatives could be screened for their potential to inhibit a specific enzyme by docking them into the enzyme's active site and calculating a binding score.

Table 4: Virtual Screening of Hypothetical Derivatives for Enzyme Inhibition Note: This table shows representative data from an in silico screening study.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interaction
Parent Compound3-Fluoro-7.2H-bond with Ser-122
Derivative A4-Fluoro-7.5H-bond with Ser-122
Derivative B3,5-Difluoro-8.1H-bond with Ser-122, Pi-cation with Lys-84
Derivative C3-Trifluoromethyl-8.9H-bond with Ser-122, Halogen bond with Tyr-210

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-to-large molecules. DFT is particularly useful for analyzing chemical reactivity. Reactivity descriptors, such as Fukui functions and the dual descriptor, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com

For Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, the structure contains multiple reactive sites: two electrophilic carbonyl carbons, nucleophilic α-carbon, and the aromatic ring. researchgate.net DFT calculations can quantify the reactivity at each of these sites. For example, the condensed Fukui function (fk+) can predict the site most susceptible to a nucleophilic attack. Such studies have shown that in similar β-keto esters, the ester carbonyl carbon is often a primary site for nucleophilic attack, though this can be influenced by steric hindrance and the electronic nature of substituents. mdpi.com These calculations are essential for predicting the regioselectivity of reactions involving this molecule.

Table 5: DFT-Calculated Local Reactivity Descriptors (Fukui Function fk+) Note: The data are illustrative, showing how DFT predicts sites for nucleophilic attack. A higher fk+ value indicates higher reactivity.

Atom SiteAtom TypeFukui Function (fk+) ValuePredicted Reactivity towards Nucleophiles
C1 (Ester Carbonyl)Carbon0.185High
C3 (Ketone Carbonyl)Carbon0.152Moderate
C2 (alpha-carbon)Carbon0.045Low (site for electrophilic attack)
C1' (Aromatic, ipso)Carbon0.098Moderate

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

High-Resolution 1H, 13C, and 19F NMR for Detailed Structural Assignments

High-resolution 1H, 13C, and 19F NMR spectroscopy would be employed to unambiguously assign the structure of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate.

¹H NMR: This technique would identify all the hydrogen atoms in the molecule, providing information on their chemical environment, neighboring atoms, and spatial arrangement. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorinated benzene (B151609) ring, the methylene (B1212753) and methine protons of the butanoate chain, and the ethyl ester group. The coupling patterns between these protons would help to confirm their connectivity.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbons of the dioxo groups, the carbons of the aromatic ring (with their characteristic shifts influenced by the fluorine substituent), the carbons of the aliphatic chain, and the ethyl ester carbons would be expected at distinct chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for characterization. It would provide a specific signal for the fluorine atom on the benzene ring, and its coupling with neighboring protons and carbons would further confirm its position.

Hypothetical NMR Data ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0115 - 165N/A
Aliphatic Protons 2.5 - 4.530 - 70N/A
Ethyl Ester Protons 1.2 - 1.4 (CH₃), 4.1 - 4.4 (CH₂)14, 61N/A
Fluorine N/AN/A-110 to -120

Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To further elucidate the complex structure and confirm the assignments from one-dimensional NMR, two-dimensional techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to establish the connectivity of the protons within the butanoate chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, including the connection of the butanoate chain to the fluorinated benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show characteristic fragment ions that can be used to verify the different structural components of the compound.

Chromatographic Separations for Isolation, Purification, and Purity Determination

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purification and purity analysis of non-volatile organic compounds. A suitable reversed-phase HPLC method would be developed to separate Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate from any starting materials, byproducts, or degradation products. The retention time of the main peak would be a characteristic identifier for the compound under specific chromatographic conditions, and the peak area would be used to quantify its purity.

X-ray Diffraction for Solid-State Structure Elucidation and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute configuration of a chiral molecule. wikipedia.orgnih.gov For a novel compound like Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, obtaining a single crystal suitable for X-ray diffraction would provide invaluable structural information.

Solid-State Structure: The analysis of a suitable crystal would reveal precise bond lengths, bond angles, and torsion angles. In the solid state, β-diketoesters can exist in different tautomeric forms and conformations. X-ray diffraction would clarify the preferred form and the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. The presence of the fluorine atom can significantly influence the crystal packing through C-H···F and F···F interactions. researchgate.net

Absolute Configuration: For an enantiomerically pure sample, X-ray diffraction analysis allows for the determination of the absolute configuration (R or S) at the chiral center. wikipedia.org This is often achieved through the analysis of anomalous dispersion effects, commonly quantified by the Flack parameter. nih.gov An enantiomerically pure chiral molecule will crystallize in one of the 65 Sohncke (chiral) space groups. wikipedia.org

Interactive Data Table: Expected Crystallographic Data from a Hypothetical Analysis

Crystallographic ParameterExpected InformationSignificance
Crystal System e.g., MonoclinicBasic crystal lattice classification
Space Group e.g., P2₁ (a chiral space group)Symmetry of the crystal lattice
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Size and shape of the repeating unit
Flack Parameter Value close to 0 for the correct enantiomerConfirms absolute configuration nih.gov
Key Torsion Angle O=C-Cα-C=ODefines the conformation of the diketone moiety
Intermolecular Contacts e.g., C-H···O, C-H···FReveals packing forces in the crystal researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. nih.gov

Functional Group Identification: The IR and Raman spectra of Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate would be dominated by characteristic vibrations of its functional groups. The two carbonyl groups (ketone and ester) would give rise to strong IR absorption bands, typically in the range of 1680-1750 cm⁻¹. The exact frequencies would be sensitive to the electronic environment and potential intramolecular hydrogen bonding between the enol form's hydroxyl group and a carbonyl oxygen. The C-O stretching of the ester and the vibrations of the fluorinated benzene ring would also produce characteristic bands.

For comparison, the gas-phase IR spectrum of the simpler analogue, ethyl pyruvate, shows strong carbonyl stretching bands. nist.gov The introduction of the 3-fluoro-benzoyl group would add complexity to the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). The C-F stretching vibration typically appears as a strong band in the 1000-1350 cm⁻¹ region.

Conformational Analysis: In solution, β-dicarbonyl compounds often exist as a mixture of keto and enol tautomers, which in turn can have different conformations. nih.gov Vibrational spectroscopy can be used to study this equilibrium. For instance, the presence of a broad O-H stretching band around 3100 cm⁻¹ in the IR spectrum would indicate the presence of the enol tautomer stabilized by an intramolecular hydrogen bond. The carbonyl stretching region would also differ significantly between the keto and enol forms. Low-temperature studies, such as matrix isolation infrared spectroscopy, can help to "freeze" and identify individual conformers. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies and Their Assignments

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman SignalNotes
O-H Stretch (Enol) ~3100 (broad)WeakIndicates intramolecular hydrogen bonding
C-H Stretch (Aromatic) 3000-3100Strong
C-H Stretch (Aliphatic) 2850-3000Medium
C=O Stretch (Ester) ~1735-1750MediumStrong in IR
C=O Stretch (Ketone) ~1680-1710MediumStrong in IR, frequency depends on conjugation and tautomeric form
C=C Stretch (Aromatic) 1450-1600StrongOften multiple bands
C-F Stretch 1000-1350WeakStrong in IR
C-O Stretch (Ester) 1000-1300MediumTwo distinct bands are expected

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate, and how can fluorinated byproduct formation be mitigated?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or fluorinated acetoacetate derivatives, as seen in analogous fluorinated esters like Ethyl 4,4-difluoro-3-oxobutanoate . Side reactions (e.g., over-fluorination) are minimized by controlling reaction temperature (0–5°C) and using anhydrous conditions. Fluorinated intermediates require quenching with aqueous NaHCO₃ to prevent decomposition .

Q. Which spectroscopic techniques are critical for confirming the fluorine substitution pattern in Ethyl 3-fluoro-α,γ-dioxo-benzenebutanoate?

  • Methodological Answer : ¹⁹F NMR is essential for identifying fluorine environments, while IR spectroscopy detects keto-enol tautomerism (C=O stretches at ~1700 cm⁻¹). X-ray crystallography (as applied in Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylbutanoate studies) resolves steric and electronic effects of fluorine substitution . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What stability protocols are recommended for storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C, shielded from moisture. Fluorinated diketones are prone to hydrolysis; stability tests under accelerated conditions (40°C/75% RH) can predict shelf life. Safety data for similar fluorinated esters recommend avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can contradictory NMR observations of keto-enol tautomerism in this compound be systematically addressed?

  • Methodological Answer : Temperature-dependent NMR (25–60°C) quantifies tautomeric equilibria, while DFT calculations model energy barriers. Solvent polarity (e.g., DMSO vs. CDCl₃) influences tautomer distribution. Comparative studies with non-fluorinated analogs (e.g., Ethyl 3-hydroxybutanoate) isolate fluorine’s electronic effects .

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : Kinetic studies (e.g., Hammett plots) with para-substituted nucleophiles reveal fluorine’s electron-withdrawing effects. Isotopic labeling (¹⁸O) tracks acyl-oxygen cleavage. Computational modeling (e.g., Gaussian) predicts transition states, validated by X-ray crystallography of intermediates .

Q. How does the 3-fluoro group influence electronic and steric parameters, and what experimental approaches quantify these effects?

  • Methodological Answer : Cyclic voltammetry measures redox potentials to assess electron-withdrawing capacity. X-ray diffraction (as in Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylbutanoate) provides bond angles/distances, while NMR coupling constants (³Jₐᵦ) quantify steric hindrance . Comparative reactivity with 2-fluoro analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) isolates positional effects .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported melting points or solubility data?

  • Methodological Answer : Reproduce measurements using DSC (melting point) and HPLC-grade solvents for solubility. Purity assays (HPLC, TLC) ensure consistency. Cross-reference with thermodynamic data for analogous esters (e.g., Ethyl acetate’s Henry’s Law constants) to contextualize environmental interactions .

Q. What strategies validate the compound’s proposed biological activity in conflicting studies?

  • Methodological Answer : Dose-response assays (IC₅₀ comparisons) under standardized conditions (pH, temperature). Metabolite profiling (LC-MS) identifies degradation products that may skew results. Collaborative inter-laboratory validation minimizes instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.